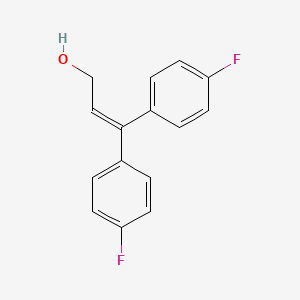
3,3-Bis(4-fluorophenyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Bis(4-fluorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C15H12F2O It is characterized by the presence of two 4-fluorophenyl groups attached to a prop-2-en-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-fluorophenyl)prop-2-en-1-ol typically involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
3,3-Bis(4-fluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Conditions: Room temperature to reflux conditions
Major Products Formed
Oxidation: Formation of 3,3-Bis(4-fluorophenyl)prop-2-en-1-one
Reduction: Formation of 3,3-Bis(4-fluorophenyl)propane-1-ol
Substitution: Formation of halogenated or nitrated derivatives
科学的研究の応用
3,3-Bis(4-fluorophenyl)prop-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,3-Bis(4-fluorophenyl)prop-2-en-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Pathways Involved: Various biochemical pathways, including oxidative stress response and apoptosis.
類似化合物との比較
Similar Compounds
- 1,1-Bis(4-fluorophenyl)prop-2-en-1-ol
- 3,3-Bis(4-chlorophenyl)prop-2-en-1-ol
- 3,3-Bis(4-bromophenyl)prop-2-en-1-ol
Uniqueness
3,3-Bis(4-fluorophenyl)prop-2-en-1-ol is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial applications.
特性
CAS番号 |
198889-20-2 |
|---|---|
分子式 |
C15H12F2O |
分子量 |
246.25 g/mol |
IUPAC名 |
3,3-bis(4-fluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H12F2O/c16-13-5-1-11(2-6-13)15(9-10-18)12-3-7-14(17)8-4-12/h1-9,18H,10H2 |
InChIキー |
CMINDTKCHNLDLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=CCO)C2=CC=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


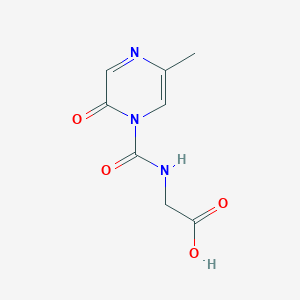
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)
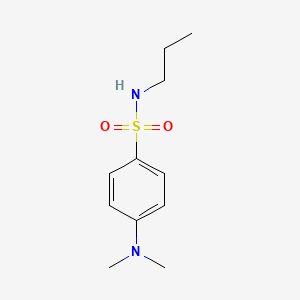

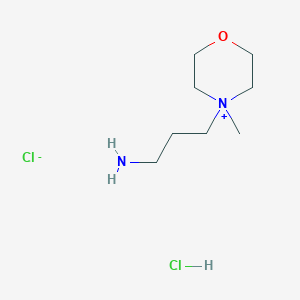
![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)
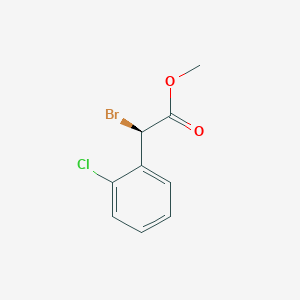
![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)
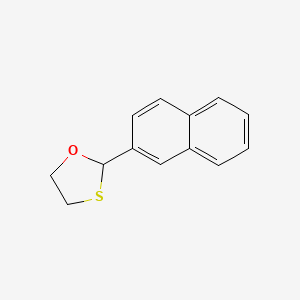
![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)
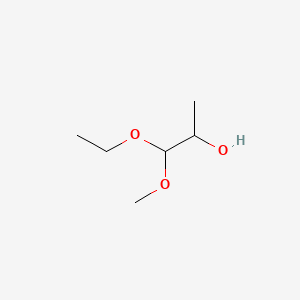
![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)
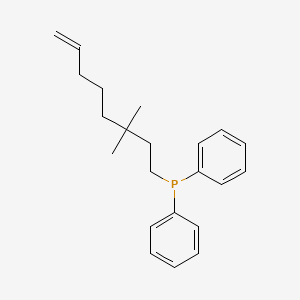
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide](/img/structure/B15166920.png)
